

Application of (S)-13-Hydroxyoctadecanoic Acid in Lipidomics Research: Application Notes and Protocols

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Compound of Interest

Compound Name: (s)-13-Hydroxyoctadecanoic acid

Cat. No.: B1371932

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(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid, playing a significant role in a variety of physiological and pathological processes. As a key molecule in lipidomics, the study of its functions and quantification in biological systems is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the investigation of (S)-13-HODE.

Application Notes

(S)-13-HODE is the predominant stereoisomer formed from linoleic acid through the action of 15-lipoxygenase-1 (ALOX15).[1] It is involved in regulating cellular processes such as apoptosis, cell proliferation, and inflammation.[2] Its diverse biological activities are mediated through interactions with various receptors, including peroxisome proliferator-activated receptor-gamma (PPAR γ), transient receptor potential cation channel subfamily V member 1 (TRPV1), and G protein-coupled receptor 132 (GPR132).[1][3] Furthermore, recent studies have highlighted its role as a tumor-suppressive metabolite that inhibits the mTOR signaling pathway.[4]

In the context of disease, (S)-13-HODE has been implicated in atherosclerosis, where it can contribute to plaque formation by activating PPAR γ in macrophages.[1] Conversely, it has also been shown to inhibit the proliferation of colon cancer cells.[1][2] The balance between (S)-13-HODE and its enantiomer, (R)-13-HODE, which can have opposing effects, is critical for

maintaining cellular homeostasis.[2] Given its multifaceted roles, accurate quantification and understanding of its signaling pathways are paramount in lipidomics research.

Quantitative Data Summary

The concentration of 13-HODE can vary significantly depending on the biological matrix and the physiological or pathological state. The following tables summarize representative quantitative data from lipidomics studies.

Table 1: Representative Concentrations of 13-HODE in Biological Samples

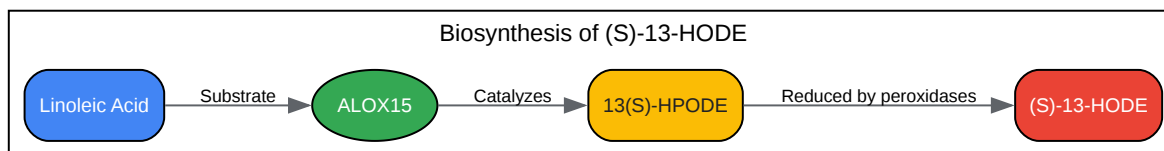
Biological Matrix	Species	Condition	Concentration (nmol/L)	Reference
Rat Plasma	Rat	Normal	123.2 ± 31.1	[5]
Rat Plasma	Rat	Normal	138.6	[5]
Human Plasma	Human	Pre-exercise	(Scaled Intensity)	[6]
Human Plasma	Human	Post-75km cycling	(3.1-fold increase)	[6]

Table 2: Limits of Quantitation (LOQ) for 13-HODE in Analytical Methods

Analytical Method	Matrix	LOQ (nmol/L)	Reference
Q-TOFMS	Rat Plasma	18.5	[5]
LC-MS/MS	Baijiu	0.4 ppb (approx. 1.35 nmol/L)	[7]

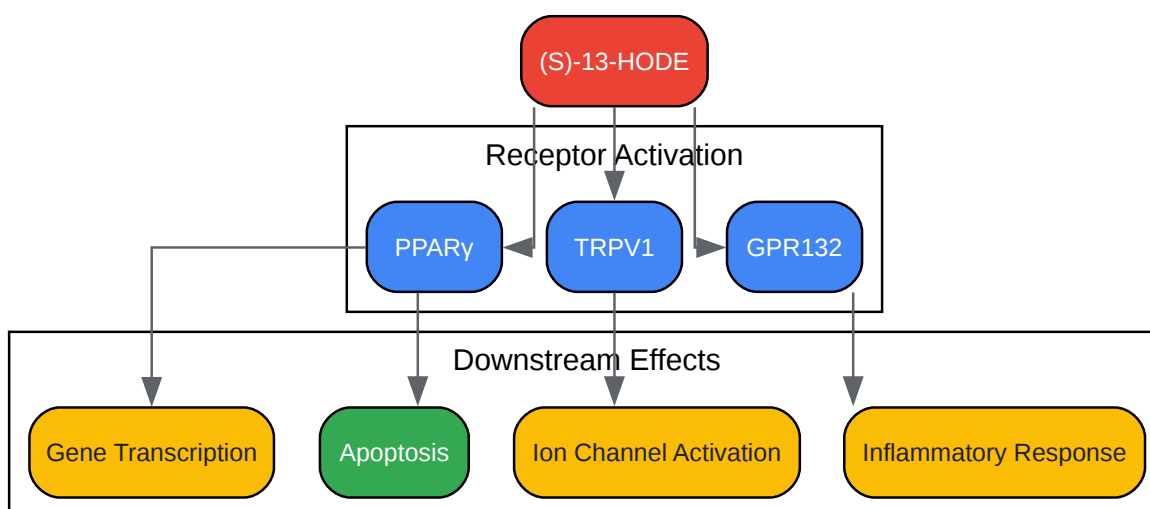
Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of (S)-13-HODE is essential for understanding its function. The following diagrams illustrate key signaling pathways and a general workflow for its analysis.



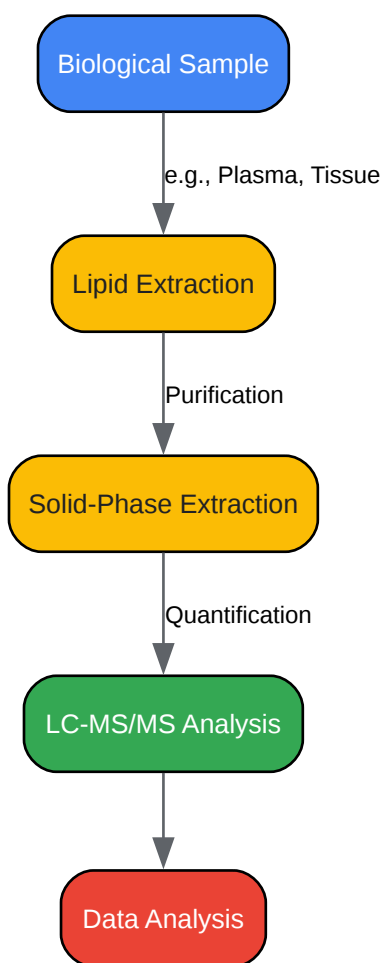
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Biosynthesis of (S)-13-HODE from linoleic acid.



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Signaling pathways activated by (S)-13-HODE.



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General workflow for (S)-13-HODE analysis.

Experimental Protocols

Protocol 1: Extraction and Quantification of 13-HODE from Plasma using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of oxidized linoleic acid metabolites in biological fluids.[5][8][9]

1. Materials and Reagents:

- Plasma sample
- Internal Standard (IS): 13-HODE-d4

- Butylated hydroxytoluene (BHT) and Diethylenetriaminepentaacetic acid (DTPA) antioxidant solution
- Potassium hydroxide (KOH)
- Methanol (LC-MS grade)
- Hexane (LC-MS grade)
- Hydrochloric acid (HCl)
- Water (LC-MS grade)
- Acetic acid
- Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)

2. Sample Preparation and Lipid Extraction:

- Thaw frozen plasma samples on ice.
- To a 50 μ L plasma aliquot in a glass tube, add 10 μ L of antioxidant solution (50 mM BHT and 200 mM DTPA).
- Add 100 μ L of the internal standard working solution (e.g., 5 ng of 13-HODE-d4).
- For total 13-HODE (free and esterified), perform alkaline hydrolysis by adding methanol and KOH (final concentration 0.2 M). Vortex, purge with nitrogen, seal, and heat at 60°C for 30 minutes.^[5] For free 13-HODE, omit the hydrolysis step.
- Acidify the sample to pH 3 with HCl.
- Perform liquid-liquid extraction by adding 3 mL of hexane, vortexing for 1 minute, and centrifuging at 3000 rpm for 10 minutes at 4°C.
- Transfer the upper organic phase to a new tube. Repeat the extraction once more.
- Combine the organic layers and evaporate to dryness under a stream of nitrogen.

3. Solid-Phase Extraction (SPE) for Sample Clean-up:

- Condition the SPE column with methanol followed by water.
- Reconstitute the dried extract in a small volume of loading buffer (e.g., 15% methanol in water) and load it onto the SPE column.
- Wash the column with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
- Elute the 13-HODE and IS with methanol.
- Evaporate the eluent to dryness under nitrogen.

4. LC-MS/MS Analysis:

- Reconstitute the final dried residue in 50-100 μ L of the initial mobile phase (e.g., 80:20 methanol:water with 0.04% acetic acid).
- Inject an aliquot (e.g., 10 μ L) onto a C18 reversed-phase column.
- Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).
- Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 13-HODE and its internal standard. A common transition for 13-HODE is m/z 295.2 \rightarrow 195.1.^{[5][8]}

5. Data Analysis:

- Integrate the peak areas for the analyte and the internal standard.
- Calculate the concentration of 13-HODE in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 13-HODE standards.

Protocol 2: Chiral Separation of (S)-13-HODE and (R)-13-HODE

To distinguish between the (S) and (R) enantiomers, a chiral chromatography step is necessary.^[10]

1. Sample Preparation:

- Extract lipids from the biological sample as described in Protocol 1.

2. Chiral HPLC Separation:

- Reconstitute the dried lipid extract in the mobile phase.
- Inject the sample onto a chiral column (e.g., Chiralpak IA).
- Use an isocratic mobile phase, for example, hexane/2-propanol (90/10, v/v), at a flow rate of 0.5 ml/min.^[10]
- Collect the fractions corresponding to the elution times of (S)-13-HODE and (R)-13-HODE, which can be determined using authentic standards.

3. Quantification:

- Dry the collected fractions under nitrogen.
- Reconstitute the samples and quantify the amount of each enantiomer using LC-MS/MS as described in Protocol 1.

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